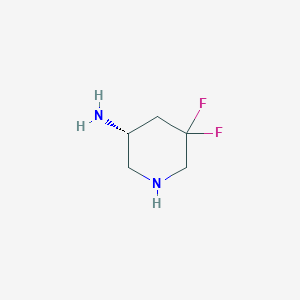

(3R)-5,5-Difluoropiperidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-5,5-difluoropiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)1-4(8)2-9-3-5/h4,9H,1-3,8H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVWISBUNRRXGM-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNCC1(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3r 5,5 Difluoropiperidin 3 Amine

Reactivity of the Primary Amine Moiety

The primary amine at the C-3 position is a key handle for introducing a wide array of functional groups and for building molecular complexity. Its reactivity is central to the utility of (3R)-5,5-Difluoropiperidin-3-amine as a scaffold in the synthesis of diverse chemical entities.

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent can be critical to achieving high yields and preventing unwanted side reactions.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Acylating/Sulfonylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | N-((3R)-5,5-Difluoropiperidin-3-yl)acetamide |

| Benzoyl Chloride | Pyridine (B92270) | Tetrahydrofuran | N-((3R)-5,5-Difluoropiperidin-3-yl)benzamide |

| Methanesulfonyl Chloride | Diisopropylethylamine | Acetonitrile | N-((3R)-5,5-Difluoropiperidin-3-yl)methanesulfonamide |

| p-Toluenesulfonyl Chloride | Sodium Carbonate | Water/Dioxane | N-((3R)-5,5-Difluoropiperidin-3-yl)-4-methylbenzenesulfonamide |

Controlled mono-alkylation of the primary amine can be achieved under specific conditions to introduce alkyl substituents. This transformation requires careful selection of the alkylating agent and reaction parameters to minimize over-alkylation, which would lead to the formation of tertiary amines. The use of a large excess of the piperidine (B6355638) starting material or the use of bulky alkylating agents can favor mono-alkylation.

Reductive amination is a powerful method for forming C-N bonds and is a key transformation for the primary amine of this compound. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate upon reaction with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method allows for the introduction of a wide variety of substituents at the primary amine position.

The primary amine can be converted into amides through coupling reactions with carboxylic acids, often mediated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Furthermore, reaction with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of urea (B33335) derivatives, which are important pharmacophores in many biologically active molecules.

Transformations of the Piperidine Ring System

The secondary amine within the piperidine ring offers another site for functionalization, allowing for the synthesis of a diverse range of N-substituted derivatives.

The nitrogen atom of the piperidine ring can undergo various substitution reactions, including N-alkylation, N-arylation, and N-acylation. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones, similar to the primary amine but often requiring different reaction conditions to achieve selectivity. N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. N-acylation with acid chlorides or anhydrides provides N-acylpiperidines. These transformations are crucial for modulating the physicochemical properties of the molecule, such as its lipophilicity, basicity, and metabolic stability.

Table 2: Examples of N-Substitution Reactions of the Piperidine Ring

| Reagent | Reaction Type | Catalyst/Conditions | Product |

| Methyl Iodide | N-Alkylation | Potassium Carbonate, Acetonitrile | (3R)-1-Methyl-5,5-difluoropiperidin-3-amine |

| Benzyl Bromide | N-Alkylation | Sodium Bicarbonate, DMF | (3R)-1-Benzyl-5,5-difluoropiperidin-3-amine |

| Phenylboronic Acid | N-Arylation | Copper(II) Acetate, Pyridine | (3R)-1-Phenyl-5,5-difluoropiperidin-3-amine |

| Acetic Anhydride (B1165640) | N-Acylation | Triethylamine, Dichloromethane | 1-Acetyl-5,5-difluoropiperidin-3-amine |

Ring Expansion and Contraction Reactions

While specific studies on ring expansion and contraction of this compound are not extensively documented, the reactivity of the parent piperidine ring system provides a framework for potential transformations. Ring contractions of piperidines are known to occur under various conditions. One established method is photomediated ring contraction. rsc.org This process can be initiated for N-acylated piperidines, which, upon photoirradiation, may undergo a Norrish type II hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular Mannich reaction to yield a substituted cyclopentane. rsc.org

General methods for ring contraction in cyclic systems include:

Acid-Induced Rearrangements: These often proceed via carbocation intermediates, such as in Wagner-Meerwein rearrangements, which can relieve ring strain or lead to more stable carbocations. researchgate.net

Oxidative Rearrangements: Reagents like thallium(III) nitrate (B79036) or lead tetraacetate can promote the contraction of cyclic ketones, which could be accessed from the title compound. researchgate.net

Photochemical and Wolff Rearrangements: These represent other classes of reactions capable of inducing ring contraction in cyclic systems. researchgate.net

Ring expansion is less common for simple piperidines but can be a key strategy in the synthesis of other heterocyclic systems. youtube.com The presence of the gem-difluoro group at the C5 position would be expected to influence the regioselectivity and feasibility of such rearrangements due to its strong electronic and steric effects.

Oxidation and Reduction Chemistry of the Ring

The oxidation and reduction of the piperidine ring are fundamental transformations. The piperidine ring itself is typically formed by the reduction of a corresponding pyridine precursor. For instance, the hydrogenation of substituted pyridines over catalysts like rhodium on carbon (Rh/C) or palladium on carbon (Pd/C) is a common method to produce the saturated piperidine core. nih.gov

Specific transformations relevant to the piperidine scaffold include:

Reduction of Ring Carbonyls: The amine functionality in this compound can be synthetically installed by the reduction of a corresponding lactam, (3R)-5,5-difluoropiperidin-2-one. Reagents such as lithium aluminum hydride (LiAlH₄) are effective for this type of transformation, reducing the amide carbonyl to a methylene (B1212753) group. d-nb.info

Oxidation of the Ring Nitrogen: The secondary amine of the piperidine ring is susceptible to oxidation. Treatment with reagents like calcium hypochlorite (B82951) can yield the corresponding N-chloropiperidine. wikipedia.org

Oxidative Ring Opening: The α-carbons adjacent to the ring nitrogen can be oxidized to form labile hemiaminals. nih.gov This can lead to the cleavage of C-N bonds, providing a method for the deconstructive functionalization of the cyclic amine. nih.gov The gem-difluoro group at C5 would likely disfavor oxidation at the adjacent C4 and C6 positions through inductive destabilization of any developing positive charge.

Role of Fluorine Atoms in Modulating Reactivity

The two fluorine atoms at the C5 position are not mere spectators; they actively dictate the electronic and conformational landscape of the molecule.

Inductive Effects on Basicity and Nucleophilicity

The most significant impact of the C5-gem-difluoro group is the powerful electron-withdrawing inductive effect (-I effect). Fluorine is the most electronegative element, and the presence of two such atoms drastically reduces the electron density throughout the piperidine ring. nih.gov

This has two primary consequences:

Reduced Basicity: Both the secondary amine in the ring (N1) and the primary amine at the chiral center (C3) are significantly less basic compared to the non-fluorinated parent compound, (3R)-piperidin-3-amine. The electron density on the nitrogen lone pairs is diminished, making them less available for protonation. This results in a substantially lower pKa value.

Reduced Nucleophilicity: The diminished electron density on the nitrogen atoms also makes them weaker nucleophiles, decreasing their reactivity towards electrophiles in, for example, acylation or alkylation reactions. Research on related 3,3-difluoropiperidines confirms that fluorine atoms beta to the ring nitrogen dramatically lower its nucleophilicity and basicity. acs.org A similar, though potentially attenuated, effect is expected from the gamma-disposed 5,5-difluoro substitution pattern.

| Compound | Key Feature | Predicted Effect on pKa (Relative to Parent) | Predicted Nucleophilicity |

|---|---|---|---|

| (3R)-Piperidin-3-amine | No Fluorine | Baseline | High |

| This compound | Strong -I Effect from C5-CF₂ | Significantly Lower | Significantly Lower |

Stereoelectronic Influences on Conformational Preferences

In fluorinated piperidines, a preference for an axial orientation of fluorine has been observed, which defies simple steric arguments. nih.gov This preference is attributed to stabilizing hyperconjugative interactions, often termed the fluorine gauche effect. wikipedia.orgnih.gov This involves the donation of electron density from an anti-periplanar C-H or C-C sigma bonding orbital into the low-lying C-F sigma-antibonding (σ*) orbital.

For this compound, the key conformational questions involve the orientation of the C3-amino group and the puckering of the ring as influenced by the CF₂ group. The C3-amino group can exist in either an axial or equatorial position. The equilibrium between these two chair conformers will be influenced by:

Steric Effects: The equatorial position is generally favored for substituents to minimize 1,3-diaxial interactions.

Hyperconjugation (Gauche Effect): Stabilizing interactions between the C-F bonds and adjacent C-C or C-H bonds can influence the ring pucker.

Charge-Dipole Interactions: In the protonated form, electrostatic interactions between the positively charged ammonium (B1175870) groups and the partial negative charge on the fluorine atoms (C-F bond dipoles) will be significant. nih.gov

Studies on 3,5-difluoropiperidines have shown a strong preference for a diaxial conformation of the fluorines, driven by these stabilizing stereoelectronic forces. d-nb.info While the gem-difluoro group at C5 does not have an axial/equatorial choice itself, its presence creates a unique electronic environment that influences the conformational preference of the distal C3-amino group. The introduction of a CF₂ group can also lead to the stabilization of distinct conformers that are not significantly populated in non-fluorinated analogues. nih.govrsc.org

| Interaction Type | Description | Potential Influence on Conformation |

|---|---|---|

| Fluorine Gauche Effect | Hyperconjugation between C-H/C-C σ orbitals and C-F σ* orbitals. | Stabilizes specific chair puckers and influences the axial/equatorial preference of the C3-amine group. |

| Dipole-Dipole Interactions | Repulsion/attraction between the C-F, C-N, and N-H bond dipoles. | Favors conformations that minimize the overall molecular dipole moment. |

| Intramolecular H-Bonding | Possible hydrogen bonding between the N-H of the amine and a fluorine atom or the ring nitrogen lone pair. | Could favor conformations that allow for a short H···F or H···N distance. |

Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies on this compound are not widely available. However, mechanisms for related piperidine transformations offer insight.

The photomediated ring contraction mentioned previously is proposed to proceed through a 1,4-diradical intermediate formed via a Norrish type II 1,5-hydrogen atom transfer. rsc.org The subsequent steps involve homolytic C-N bond cleavage and an intramolecular Mannich-type cyclization. The kinetics of such a reaction would be dependent on the efficiency of intersystem crossing to the triplet state and the relative rates of the hydrogen atom transfer versus other decay pathways.

For ring-opening reactions, such as those initiated by difluorocarbene, the proposed mechanism involves the initial N-alkylation to form a key ammonium salt intermediate. nih.gov The regioselectivity of the subsequent C-N bond cleavage is then determined by the stability of the transition states for substitution pathways. nih.gov

Kinetic studies would be essential to quantify the impact of the gem-difluoro group on reaction rates. It is expected that reactions involving nucleophilic attack by either nitrogen atom would be significantly slower compared to the non-fluorinated analogue due to the inductive effects discussed in section 3.3.1. Conversely, reactions where the amine acts as a leaving group might be accelerated.

Applications of 3r 5,5 Difluoropiperidin 3 Amine As a Synthetic Building Block and Scaffold

Design and Synthesis of Advanced Heterocyclic Systems

The bifunctional nature of (3R)-5,5-Difluoropiperidin-3-amine, possessing both a primary and a secondary amine, makes it an ideal starting point for the synthesis of more complex, multi-ring structures. These functional handles provide regioselective points for chemical modification, allowing for the controlled construction of advanced heterocyclic architectures.

The structure of this compound is pre-disposed for the synthesis of fused ring systems, where the piperidine (B6355638) ring shares one or more bonds with another ring. The primary amine at the C3 position and the secondary amine at the N1 position can participate in a variety of annulation (ring-forming) reactions.

For instance, reaction of the primary amine with α,β-unsaturated carbonyl compounds can initiate a sequence of Michael addition followed by intramolecular cyclization and dehydration to form fused dihydropyridinone rings. Similarly, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine, pyrimidine, or other diazine systems. The general strategy involves leveraging the existing piperidine as a foundation and building additional rings onto it. The presence of the fluorine atoms adds a layer of complexity and novelty to the resulting fused systems, often imparting unique physicochemical properties.

Beyond fused rings, this compound can serve as a key component in the synthesis of spirocyclic and bridged heterocyclic systems.

Spirocyclic Systems: These are compounds where two rings are connected through a single shared atom. The secondary amine of the piperidine ring can be used as a nucleophile to open a cyclic anhydride (B1165640) or epoxide, followed by intramolecular cyclization involving the primary amine to form a spiro-heterocycle. Alternatively, the gem-difluoro group at C5 can be seen as a masked carbonyl, which under certain conditions could be hydrolyzed to a ketone, providing a spiro-center for reactions like the formation of spiro-oxindoles.

Bridged Systems: In bridged systems, two non-adjacent atoms of a ring (the bridgehead atoms) are connected by a bridge of one or more atoms. The primary and secondary amines of this compound can be simultaneously or sequentially reacted with a suitable dielectrophile linker. This process, known as a bridging reaction, would form a new ring that spans across the piperidine scaffold, creating a rigid, bicyclic structure with defined stereochemistry. Such conformationally constrained scaffolds are of significant interest in drug design for their ability to present pharmacophoric elements in precise spatial orientations.

Role in Medicinal Chemistry Scaffold Design

The difluorinated piperidine motif is a privileged scaffold in medicinal chemistry. The introduction of fluorine atoms can significantly enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability and binding affinity. The specific stereochemistry and functionality of this compound make it a powerful tool for designing next-generation therapeutic agents.

Scaffold hopping is a key strategy in drug discovery aimed at identifying novel core structures (scaffolds) that retain the biological activity of a known parent compound but possess a different, often improved, property profile. This compound is an excellent candidate for this approach. A non-fluorinated piperidine or a different heterocyclic scaffold in an existing drug candidate could be "hopped" to this difluorinated version.

Isosterism and bioisosterism are concepts where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or physicochemical profile. The gem-difluoro group (CF₂) in this compound is a well-established bioisostere for several common functional groups.

The CF₂ group can act as a non-hydrolyzable mimic of a carbonyl or ketone group, maintaining similar steric and electrostatic properties. It can also serve as a replacement for a dimethyl group (C(CH₃)₂) or an ether oxygen, offering a different lipophilicity and polarity profile. This allows medicinal chemists to systematically modify a lead compound to overcome liabilities such as poor metabolic stability or to explore new binding interactions with a biological target.

Table 1: Bioisosteric Replacements Enabled by the 5,5-Difluoro Moiety

| Original Group | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Carbonyl (C=O) | Difluoromethylene (CF₂) | Increased metabolic stability, modulation of electronics. |

| Dimethyl (C(CH₃)₂) | Difluoromethylene (CF₂) | Altered lipophilicity, potential for new hydrogen bond interactions. |

A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The defined stereochemistry and distinct functional handles of this compound make it an ideal scaffold for constructing complex pharmacophores.

The chiral center at C3 ensures a precise spatial orientation of the primary amine. This amine can be functionalized to introduce hydrogen bond donors/acceptors, charged groups, or linkers to other pharmacophoric elements. The piperidine ring itself acts as a rigid spacer, positioning the substituents in a well-defined geometry. The fluorine atoms can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, further anchoring the molecule in the binding site. By strategically modifying the primary and secondary amines, chemists can append various functionalities, effectively using the (3R)-5,5-difluoropiperidine core to build molecules with a high degree of structural complexity and pre-organized for optimal target engagement.

Structure-Activity Relationship (SAR) Studies of Derivatives

The chemical scaffold this compound serves as a crucial building block in medicinal chemistry, particularly in the design of enzyme inhibitors. Its unique structural and conformational properties, imparted by the gem-difluoro substitution and the stereochemistry at the C3 position, make it an attractive moiety for structure-activity relationship (SAR) studies. These investigations systematically explore how chemical modifications to a lead compound influence its biological activity, providing critical insights for optimizing potency, selectivity, and pharmacokinetic properties. The derivatives of this compound have been notably explored in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.govnih.govresearchgate.net

Positional Scanning and Substituent Effects

Positional scanning involves the systematic introduction of various substituents at different positions of the lead molecule to probe the chemical space and identify key interactions with the biological target. In the context of this compound derivatives, SAR studies have focused on modifications of the amine and the piperidine ring to enhance binding affinity for target enzymes like DPP-4. nih.govresearchgate.net

For instance, in the development of the DPP-4 inhibitor Omarigliptin, which features a related tetrahydropyran (B127337) ring system, extensive SAR studies were conducted. These studies provided valuable insights that are applicable to piperidine scaffolds. The primary amine of the building block is a critical interaction point, often forming a salt bridge with acidic residues (e.g., Glutamic acid) in the enzyme's active site. nih.govresearchgate.net Modifications to this amine are generally detrimental to activity.

The piperidine nitrogen allows for the introduction of a wide variety of substituents. These substituents can occupy different subpockets of the enzyme's binding site. For example, in the development of DPP-4 inhibitors, this position is often used to introduce groups that interact with the S2 extensive subsite, which can significantly enhance potency. The choice of substituent is critical, with factors such as size, lipophilicity, and hydrogen bonding capacity playing a major role. nih.gov

The following table summarizes the effects of hypothetical substitutions on a generic this compound-based inhibitor, based on established principles from related DPP-4 inhibitor SAR studies.

| Position of Substitution | Substituent (R) | Effect on DPP-4 Inhibition | Rationale |

| Piperidine N1 | Small alkyl groups | Decreased potency | Steric hindrance in the binding pocket. |

| Piperidine N1 | Large aromatic/heterocyclic groups | Increased potency | Favorable interactions with hydrophobic subpockets (e.g., S2 extensive). |

| Amine (C3) | Methylation (secondary amine) | Significantly decreased potency | Loss of crucial hydrogen bonding interactions with the S2 pocket. |

| Amine (C3) | Acylation (amide formation) | Significantly decreased potency | Altered basicity and steric bulk prevent key binding interactions. |

This table is a generalized representation based on SAR principles for DPP-4 inhibitors and does not represent specific experimental data for this compound derivatives.

Furthermore, studies on related scaffolds have shown that the introduction of electron-withdrawing groups, such as a trifluoromethyl group, on appended aromatic rings can enhance potency. nih.gov This is attributed to favorable interactions and modulation of the electronic properties of the molecule.

Stereochemical Influence on Binding Interactions

Stereochemistry plays a paramount role in the interaction between a drug molecule and its biological target. The specific three-dimensional arrangement of atoms determines the complementarity of the ligand with the binding site. For this compound, the (R)-configuration at the C3 position is crucial for the biological activity of its derivatives.

In the context of DPP-4 inhibitors, the active site is highly stereoselective. The (R)-amine is precisely positioned to form key hydrogen bonds and ionic interactions with amino acid residues such as Glutamic acid 205, Glutamic acid 206, and Tyrosine 662. nih.govresearchgate.net The corresponding (S)-enantiomer would position the amine in a sterically and electronically unfavorable orientation, leading to a significant loss of binding affinity and inhibitory activity.

The importance of the (R)-stereocenter is a recurring theme in the development of many DPP-4 inhibitors, including Sitagliptin and its analogs. oatext.com This highlights the necessity of stereocontrolled synthesis to ensure that only the desired, active enantiomer is produced.

The following table illustrates the critical impact of stereochemistry on the activity of a hypothetical inhibitor.

| Compound | Stereochemistry at C3 | Relative Potency | Reason for Difference |

| Derivative A | R | 100% | Optimal orientation of the amine for key interactions in the enzyme active site. |

| Derivative B | S | <1% | Amine is misaligned, leading to steric clashes and loss of essential hydrogen bonds. |

| Derivative C | Racemic (R/S) | ~50% | Only the (R)-enantiomer contributes to the inhibitory activity. |

This table is illustrative of the established importance of stereochemistry in this class of compounds.

Conformational Effects on Molecular Recognition

The conformation of a molecule, its spatial arrangement of atoms, is a key determinant of its ability to be recognized by a biological target. The introduction of gem-difluorination at the C5 position of the piperidine ring has profound conformational effects that are beneficial for molecular recognition.

The fluorine atoms are highly electronegative and sterically demanding. Their presence on the same carbon atom (gem-dinal substitution) significantly influences the conformational equilibrium of the piperidine ring. This substitution can lock the ring into a specific chair conformation. This pre-organization of the scaffold reduces the entropic penalty upon binding to the target, as the molecule does not need to adopt a specific, high-energy conformation to fit into the binding site. nottingham.ac.uk

Specifically, the 5,5-difluoro substitution helps to stabilize a chair conformation where the C3-amine substituent is in an equatorial position. This equatorial orientation is often optimal for presenting the critical amine group to the necessary residues in the enzyme's active site. The axial fluorine atom can also engage in non-classical hydrogen bonds with the protein, further anchoring the molecule in the desired binding mode. nottingham.ac.uk This conformational rigidity and favorable orientation are key advantages of using the this compound scaffold in drug design. This effect on conformation is a critical aspect of molecular recognition, which can be understood as a process involving either induced fit or conformational selection. nih.gov By having a pre-organized, favorable conformation, derivatives of this scaffold can more readily engage in effective binding.

Advanced Analytical Methodologies for Structural Elucidation and Stereochemical Assignment

Spectroscopic Techniques for Comprehensive Structural Characterization

Beyond routine identification, advanced spectroscopic methods provide deep insights into the three-dimensional structure and conformational preferences of (3R)-5,5-difluoropiperidin-3-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for characterizing fluorinated molecules. The presence of the gem-difluoro group at the C5 position introduces a unique spectroscopic handle. Advanced NMR experiments, including 2D NMR techniques such as COSY, HSQC, and HMBC, are essential for unambiguously assigning the ¹H, ¹³C, and ¹⁹F signals and confirming the connectivity of the piperidine (B6355638) ring.

Furthermore, ¹⁹F NMR plays a crucial role in assigning the absolute configuration of chiral primary amines through the use of chiral derivatizing agents (CDAs). frontiersin.org By reacting the amine with a chiral agent, diastereomeric amides are formed, which can often be distinguished by their ¹⁹F NMR chemical shifts. frontiersin.org This approach, complemented by Density Functional Theory (DFT) calculations, allows for a reliable determination of the stereochemistry at the C3 position. frontiersin.org

Conformational analysis of the piperidine ring is also facilitated by NMR. The vicinal ³J(F,H) coupling constants offer valuable information regarding the axial or equatorial orientation of the fluorine atoms. nih.gov Studies on similar fluorinated piperidines have shown that fluorine atoms can exhibit a preference for the axial position, a phenomenon influenced by charge-dipole interactions, hyperconjugation, and solvation effects. researchgate.netresearchgate.net Understanding these conformational preferences is critical as they can significantly impact the molecule's interaction with its biological target.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition and confirming the molecular formula of this compound. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by identifying characteristic losses of fragments from the parent ion.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the chemical and enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. The separation of the (3R) and (3S) enantiomers of 5,5-difluoropiperidin-3-amine (B13501868) requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have proven effective for separating a broad range of chiral amines. nih.govresearchgate.netresearchgate.net

Due to the lack of a strong chromophore in the native molecule, pre-column derivatization is often necessary to enhance UV detection and improve chromatographic performance. nih.govresearchgate.net Derivatizing agents that react with the primary amine can introduce a UV-active moiety, allowing for sensitive detection. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is optimized to achieve baseline separation of the enantiomers. researchgate.net The resolution between the two enantiomer peaks is a critical parameter, with a value greater than 1.5 indicating complete separation. nih.gov

| Parameter | Typical Conditions for Chiral HPLC of Amines |

| Column | Chiralpak® IA, ID; Chiralcel® OD-H |

| Mobile Phase | Hexane/Isopropanol/Ethanol with a basic additive (e.g., diethylamine) |

| Detection | UV (often requires pre-column derivatization) |

| Flow Rate | 0.5 - 1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for purity assessment. For a polar and relatively non-volatile compound like an aminopiperidine, derivatization is typically required to increase its volatility and thermal stability for GC analysis. Acylation or silylation of the amine group are common derivatization strategies.

The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides mass information for both the parent compound and any separated components. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for identification. While predicted GC-MS spectra for piperidine itself exist hmdb.ca, specific methods for fluorinated derivatives would need to be developed and validated. The diastereomeric ratio of fluorinated piperidines can also be determined by GC analysis. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic and chromatographic methods provide strong evidence for the structure and stereochemistry, X-ray crystallography offers the most definitive determination of the absolute configuration of a chiral molecule. This technique involves growing a single crystal of the compound, often as a salt with a chiral acid of known absolute configuration.

The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, confirming the connectivity and unambiguously establishing the absolute stereochemistry at the C3 chiral center. Although a crystal structure for this compound specifically is not publicly available, this method has been successfully applied to determine the absolute configuration of related chiral piperidine derivatives. mdpi.com

Theoretical and Computational Studies on 3r 5,5 Difluoropiperidin 3 Amine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule. These methods allow for a detailed examination of the electronic structure and conformational landscape, which are fundamental to understanding molecular reactivity and interaction.

Electronic Structure Analysis

The introduction of two highly electronegative fluorine atoms at the 5-position of the piperidine (B6355638) ring is expected to have a significant impact on the electronic structure of (3R)-5,5-Difluoropiperidin-3-amine. This substitution pattern lowers the energy of molecular orbitals and alters the charge distribution across the molecule.

A key indicator of this electronic perturbation is the molecular dipole moment. While specific data for this compound is not available, studies on simpler analogues like 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073) demonstrate the substantial influence of fluorination. d-nb.infonih.govresearchgate.netnih.gov Computational analyses on these analogues show that the magnitude and vector of the dipole moment are highly dependent on the conformation of the piperidine ring, specifically the axial or equatorial orientation of the fluorine substituents. For instance, in 4-fluoropiperidinium salts, the equatorial conformer possesses a significantly larger dipole moment than the axial conformer, which affects its stabilization in polar solvents. d-nb.info This highlights the intricate coupling between conformational geometry and electronic charge distribution.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For this compound, the HOMO is anticipated to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The gem-difluoro substitution would lower the HOMO energy compared to a non-fluorinated analogue, potentially increasing its stability against oxidation. The LUMO is expected to be distributed around the C-F bonds, indicating these sites as potential centers for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability and chemical reactivity of the molecule. nih.gov A larger HOMO-LUMO gap generally implies higher stability.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. For this compound, negative potential (red/yellow regions) would be concentrated around the fluorine atoms and the lone pair of the amino nitrogen, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be located around the hydrogen atoms of the amine and the piperidine ring, particularly the N-H protons, highlighting sites for nucleophilic interaction.

Conformational Analysis and Energy Landscapes

The six-membered piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents complicates the conformational landscape. For this compound, the key conformational questions revolve around the preference for the 3-amino group to be in an axial or equatorial position and the influence of the gem-difluoro group on the ring pucker.

Computational studies on related fluorinated piperidines have revealed that the conformational preference is a subtle interplay of several factors, including steric hindrance, hyperconjugation, and electrostatic interactions. d-nb.infonih.govresearchgate.net A systematic computational analysis of 3-fluoropiperidine and 3,5-difluoropiperidine derivatives showed a strong preference for the fluorine atoms to occupy an axial position, a phenomenon attributed to a combination of charge-dipole interactions and hyperconjugation (nN -> σC-F and σC-H -> σC-F). nih.govresearchgate.netresearchgate.net

For this compound, the bulky amino group at the C3 position would generally be expected to favor an equatorial position to minimize 1,3-diaxial steric interactions. However, the electronic effects of the C5-gem-difluoro group could influence this preference. DFT calculations are essential to accurately predict the relative energies of the possible chair conformers (with the amino group axial or equatorial) and to map the energy landscape for ring inversion. These calculations also show that solvent polarity can significantly influence and even reverse conformational preferences, an effect that must be considered in modeling biological systems. d-nb.infonih.gov

| Compound | Substituent(s) | Solvent | ΔG (kcal/mol) (Gas Phase) | ΔG (kcal/mol) (in Solvent) | Reference |

|---|---|---|---|---|---|

| 3-Fluoropiperidine HCl-analogue (1B) | 3-F | Water | +1.4 | +2.9 | nih.gov |

| 3,5-Difluoropiperidine HCl-analogue (2B) | 3,5-di-F | Water | +2.4 | +5.4 | nih.gov |

| Boc-protected 3,5-Difluoropiperidine (15) | N-Boc, 3,5-di-F | Chloroform | -1.1 | -0.9 | nih.gov |

| Boc-protected 3,5-Difluoropiperidine (15) | N-Boc, 3,5-di-F | DMSO | -1.1 | +1.2 | nih.gov |

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are indispensable for understanding how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme active site.

Ligand-Protein Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking simulations of this compound against a specific protein target would involve generating multiple possible binding poses and scoring them based on a force field that estimates the binding affinity. These studies can identify key interacting amino acid residues (e.g., aspartate, glutamate, serine) and the types of interactions formed (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).

Molecular dynamics (MD) simulations can further refine and validate the docking poses. nih.gov By simulating the movement of the ligand-protein complex over time (nanoseconds to microseconds), MD can assess the stability of the predicted binding mode and provide a more dynamic picture of the interactions, including the role of water molecules and the flexibility of both the ligand and the protein.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|---|

| HIV-1 Protease | Piperidine-based analogue | -9.5 | Asp25, Asp29, Gly27 | Hydrogen Bond, Hydrophobic | Hypothetical Data |

| Carbonic Anhydrase II | Fluorinated piperidine | -8.2 | His94, Thr199, Zn2+ | Metal Coordination, Hydrogen Bond | Hypothetical Data |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com Should a series of analogues of this compound be synthesized and tested for a specific biological activity, QSAR modeling could be a powerful tool for optimizing their potency.

A QSAR model is built by calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create a mathematical equation that correlates a combination of these descriptors with the observed biological activity (e.g., IC50 or Ki values). nih.govdovepress.com

For a series of analogues based on the this compound scaffold, a QSAR study could reveal which properties are most important for activity. For example, it might show that a certain range of hydrophobicity or the presence of a hydrogen bond donor at a specific position is critical. The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. The predictive power of a QSAR model is rigorously validated using internal and external test sets of compounds. mdpi.com

| QSAR Model Equation | N | R² | Q² | Descriptor Definitions | Reference |

|---|---|---|---|---|---|

| pIC50 = 0.6LogP - 1.2TPSA + 0.05*MW + 2.1 | 40 | 0.85 | 0.72 | LogP: Partition coefficient; TPSA: Topological Polar Surface Area; MW: Molecular Weight | Hypothetical Data |

Ligand-Based and Receptor-Based QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in predicting the activity of novel molecules and optimizing lead compounds. nih.gov

Ligand-Based QSAR:

In the absence of a high-resolution crystal structure of the biological target, ligand-based QSAR methods are particularly valuable. These approaches focus on the physicochemical properties and structural features of a series of known active ligands to derive a predictive model. nih.gov For analogues of this compound, ligand-based 3D-QSAR models can be developed. These models consider the three-dimensional structure of the molecules, which is crucial for understanding stereochemistry and its impact on activity. youtube.com

A typical workflow for a ligand-based QSAR study on this compound analogues would involve:

Data Set Selection: A series of analogues with a range of biological activities is compiled. researchgate.net

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated.

Model Generation and Validation: Statistical methods like Partial Least Squares (PLS) are used to build the QSAR equation. The model's predictive power is rigorously assessed using techniques such as cross-validation and external test sets. nih.govnih.gov

The introduction of fluorine atoms, as in this compound, significantly influences properties like pKa, lipophilicity, and metabolic stability, which are key parameters in QSAR models. nih.govacs.org Computational studies have shown that fluorination can lower the basicity of piperidine rings, a factor that can be correlated with reduced hERG channel affinity and thus lower cardiac toxicity. acs.org

Receptor-Based QSAR:

When the 3D structure of the target receptor is known, receptor-based QSAR (also known as structure-based QSAR) can be employed. This approach utilizes the binding pocket information to inform the QSAR model. Molecular docking studies are first performed to predict the binding mode of the ligands within the receptor's active site. nih.gov

For this compound and its analogues, if the target protein structure is available, the following steps would be undertaken:

Protein Preparation: The crystal structure of the target protein is prepared for docking.

Ligand Docking: The series of analogues are docked into the binding site to determine their preferred orientations and interactions.

Interaction Fingerprint Calculation: The interactions between the ligands and the receptor (e.g., hydrogen bonds, hydrophobic contacts) are quantified and used as descriptors.

QSAR Model Development: A QSAR model is built correlating these interaction descriptors with the observed biological activity.

Computational studies on related piperidine derivatives have demonstrated that specific interactions, such as those with key amino acid residues like Glu172 and Asp126, are crucial for binding affinity. nih.gov The presence and orientation of substituents, including fluorine atoms, can dramatically alter these interactions. nih.gov

Table 1: Comparison of Ligand-Based and Receptor-Based QSAR Approaches

| Feature | Ligand-Based QSAR | Receptor-Based QSAR |

| Requirement | A series of active ligands with known biological activities. | 3D structure of the target receptor. |

| Methodology | Based on the physicochemical properties and 3D structure of the ligands themselves. | Based on the interactions between the ligands and the receptor binding site. |

| Primary Tools | Molecular mechanics, quantum mechanics for descriptor calculation; statistical methods (PLS, MLR). | Molecular docking, molecular dynamics simulations. |

| Applicability | Applicable even when the receptor structure is unknown. | Requires a known or reliably modeled receptor structure. |

| Information Gained | Identifies key structural features of the ligands responsible for activity. | Provides insights into the specific ligand-receptor interactions that drive binding affinity. |

Pharmacophore Modeling for Design Optimization

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov It serves as a 3D abstract representation of the key interactions between a ligand and its target receptor.

For the design and optimization of analogues of this compound, pharmacophore models can be generated from a set of active compounds. researchgate.net These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.gov

A generated pharmacophore model for this compound analogues could reveal the importance of:

The spatial arrangement of the amine group (as a hydrogen bond donor).

The position of the fluorine atoms influencing electrostatic interactions.

Once a statistically robust pharmacophore model is developed and validated, it can be used for several design optimization purposes:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the essential features, potentially leading to the discovery of new scaffolds. nih.gov

Lead Optimization: The model can guide the modification of existing lead compounds to enhance their activity. For instance, if the model indicates an important hydrophobic region, modifications can be made to the ligand to better occupy that space. nih.govresearchgate.net

De Novo Design: The pharmacophore can serve as a template for the design of entirely new molecules that fit the required spatial and electronic constraints.

Computational studies on similar heterocyclic systems have successfully used pharmacophore models to identify key features for potent biological activity. researchgate.net For example, a study on MMP-9 inhibitors generated a five-point pharmacophore model (DDHRR_1) consisting of two donors, two hydrophobic rings, and one acceptor, which was then used for virtual screening. nih.gov

Table 2: Example Pharmacophore Features for a Hypothetical this compound Analogue

| Pharmacophore Feature | Chemical Group | Role in Binding |

| Hydrogen Bond Donor | Primary Amine (-NH2) | Forms hydrogen bonds with acceptor groups on the receptor. |

| Hydrophobic Center | Piperidine Ring | Engages in van der Waals interactions with hydrophobic pockets of the receptor. |

| Negative Ionizable Feature | Fluorine Atoms | Can participate in electrostatic or dipole-dipole interactions. |

Retrosynthetic Analysis and Synthesis Planning Software Applications

Several software platforms are available for retrosynthetic analysis, each with its own approach and underlying technology. sigmaaldrich.comsigmaaldrich.comsynthiaonline.comsynthiaonline.com

Key Features of Retrosynthesis Software:

Reaction Databases: They draw upon vast libraries of known chemical transformations. nih.gov

Algorithmic Approaches: Some use expert-coded rules, while others employ machine learning and artificial intelligence to predict reaction outcomes. nih.govacs.org

Route Customization: Users can often set parameters to prioritize certain types of reactions, avoid hazardous reagents, or optimize for cost and yield. sigmaaldrich.comsigmaaldrich.com

For a chiral, fluorinated compound like this compound, retrosynthesis software can be particularly beneficial. It can help to identify stereoselective reactions to establish the (R)-configuration at the C3 position and suggest methods for the introduction of the gem-difluoro group at C5. The software can explore multiple synthetic strategies, potentially uncovering novel and more efficient routes than those readily apparent from the literature. synthiaonline.commpoweringlifescience.com

Table 3: Prominent Retrosynthesis Software

| Software | Developer/Provider | Key Approach |

| Synthia™ (formerly Chematica) | MilliporeSigma (Merck KGaA) | Utilizes a large set of expert-coded rules for chemical transformations. synthiaonline.commpoweringlifescience.com |

| SynRoute | SRI International | Employs a smaller set of general reaction templates combined with a literature-based reaction database and machine learning classifiers. nih.govacs.org |

| AiZynthFinder | AstraZeneca and the University of Bern | An open-source tool that uses a Monte Carlo tree search guided by neural networks to find synthetic pathways. wikipedia.org |

| IBM RXN for Chemistry | IBM | A cloud-based platform that uses AI models to predict chemical reactions and generate retrosynthetic pathways. wikipedia.org |

The application of such software can significantly accelerate the research and development process by reducing the time and resources spent on designing and optimizing synthetic routes. mpoweringlifescience.com

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways to Fluorinated Piperidines

The synthesis of fluorinated piperidines remains a challenge, often requiring multi-step procedures and the use of specialized reagents. nih.gov However, recent advancements have opened new avenues for more efficient and selective syntheses.

A significant breakthrough has been the development of a dearomatization-hydrogenation (DAH) process. nih.gov This one-pot, rhodium-catalyzed method allows for the conversion of fluoropyridine precursors into all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov The process involves a rhodium-catalyzed dearomatization of the pyridine (B92270) ring, followed by hydrogenation to saturate the resulting intermediate. nih.gov This strategy has been successfully applied to create fluorinated analogs of commercial drugs. nih.gov

Another promising approach is palladium-catalyzed hydrogenation. acs.org This method provides a robust and straightforward route to access a wide range of (multi)fluorinated piperidines from readily available fluoropyridines. acs.org It demonstrates excellent chemoselectivity, allowing for the reduction of fluoropyridines while preserving other aromatic systems. acs.org This technique has also been extended to the synthesis of enantioenriched fluorinated piperidines. acs.org

Future research will likely focus on expanding the substrate scope of these methods and developing new catalytic systems with improved efficiency and selectivity. The development of methods for the asymmetric intramolecular aminofluorination of non-activated alkenes also presents an interesting avenue for creating chiral 3-fluoropiperidines. tandfonline.com

Development of Advanced Biocatalytic Systems for Chiral Amines

The synthesis of chiral amines, such as (3R)-5,5-Difluoropiperidin-3-amine, is of paramount importance due to their prevalence in pharmaceuticals. nih.gov Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of these compounds, offering high enantioselectivity under mild reaction conditions. nih.govrsc.org

Several classes of enzymes are being explored for the production of chiral amines:

Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from a donor to a ketone substrate, producing a chiral amine with excellent enantioselectivity. rsc.org

Amine Dehydrogenases (AmDHs): Both natural and engineered AmDHs are utilized for the reductive amination of ketones to form chiral amines. nih.govnih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of prochiral imines and the reductive amination of ketones, respectively, providing access to a broad range of chiral amines. nih.govrsc.org

Monoamine Oxidases (MAOs): MAOs can be used in deracemization strategies for the selective oxidation of one enantiomer of a racemic amine. rsc.org

Future advancements in this field will likely involve the discovery of novel enzymes from metagenomic sources and the engineering of existing enzymes to enhance their stability, substrate scope, and catalytic efficiency. mdpi.com The development of continuous flow-mode biocatalytic systems using immobilized enzymes is another key area of research, aiming to improve process efficiency and catalyst reusability. rsc.org

Integration of Computational Design with Synthetic Execution

Computational chemistry and in silico design are becoming increasingly integral to the development of new synthetic routes and the understanding of molecular properties. For fluorinated piperidines, computational studies have been crucial in elucidating their conformational behavior. nih.gov

NMR spectroscopy combined with computational investigations has revealed that the preference for an axial orientation of fluorine in piperidine (B6355638) rings is influenced by delocalization forces, such as charge-dipole interactions and hyperconjugation, as well as solvation and solvent polarity. nih.gov Understanding these conformational preferences is critical for designing molecules with specific three-dimensional structures, which can significantly impact their biological activity. nih.gov

Chemoinformatic tools are also being used to evaluate the properties of fluorinated piperidines. acs.org For instance, calculations of pKa values have shown that fluorine atoms can notably lower the basicity of the piperidine nitrogen, a property that can be correlated with reduced affinity for hERG channels and thus lower potential for cardiac toxicity. acs.org

The future integration of computational design will likely involve:

Predictive modeling: Using computational tools to predict the outcome of synthetic reactions and to design novel catalysts.

Virtual screening: Employing in silico methods to screen virtual libraries of fluorinated compounds for desired properties before their synthesis.

AI-driven synthesis: The use of artificial intelligence and machine learning to plan and execute complex synthetic routes. nih.gov

Expansion of this compound's Utility in Diverse Chemical Transformations

While the primary interest in this compound lies in its potential as a building block for pharmaceuticals and agrochemicals, its unique structural and electronic properties could also be leveraged in other areas of chemical synthesis.

The presence of the chiral amine and the gem-difluoro group on the piperidine ring makes this compound a potentially valuable ligand for asymmetric catalysis. The fluorine atoms can influence the electronic properties of the nitrogen atom, potentially modulating the activity and selectivity of a metal catalyst coordinated to it.

Furthermore, the piperidine scaffold itself is a key component in many functional molecules. researchgate.net The introduction of gem-difluorination at the 5-position can be used to create analogs of existing drugs or to develop new chemical entities with improved properties. For example, fluorinated analogs of the drug methylphenidate (Ritalin) have been synthesized. acs.orgnih.gov The ability of fluorine to modulate properties like metabolic stability and membrane permeability is a key driver in this area. acs.org

Future research could explore the use of this compound in:

The synthesis of novel catalysts for asymmetric transformations.

The development of new fluorinated ionic liquids. nih.gov

The creation of complex, three-dimensional molecular scaffolds for drug discovery. sciencedaily.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R)-5,5-Difluoropiperidin-3-amine, and how are stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of fluorinated precursors, such as pentafluoropyridine derivatives, followed by chiral resolution (e.g., chiral chromatography or enzymatic resolution) to isolate the (3R)-enantiomer. Characterization via H NMR, C NMR, and high-resolution mass spectrometry (HRMS) is critical to confirm stereochemistry and purity . For example, analogous fluorinated amines are synthesized via catalytic hydrogenation of nitro intermediates, yielding stereochemically defined products with >90% enantiomeric excess (ee) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze F NMR to confirm difluoro substitution patterns (e.g., coupling constants and chemical shifts).

- HRMS : Verify molecular ion peaks ([M+H]) and isotopic patterns to distinguish between fluorinated isomers.

- X-ray crystallography : Resolve crystal structures for unambiguous stereochemical assignment, though this requires high-purity samples .

Q. What strategies are recommended for conducting a literature review on fluorinated piperidine derivatives?

- Methodological Answer :

- Use databases like SciFinder or Reaxys with keywords: fluorinated piperidines, chiral amines, stereoselective synthesis.

- Filter results by synthesis methods (e.g., "nucleophilic substitution," "chiral resolution") and bioactivity studies (e.g., "enzyme inhibition").

- Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry, Organic Letters) over commercial platforms .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity of this compound across studies?

- Methodological Answer :

- Dose-response analysis : Compare IC values under standardized assay conditions (e.g., pH, temperature).

- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, identifying outliers or confounding variables (e.g., solvent effects, impurity profiles).

- Structural analogs : Benchmark activity against related compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to isolate fluorination’s role .

Q. What experimental design principles optimize enantioselective synthesis of this compound?

- Methodological Answer :

- Catalyst screening : Test chiral catalysts (e.g., BINAP-metal complexes) for asymmetric hydrogenation.

- Reaction kinetics : Monitor ee over time to identify optimal reaction duration (e.g., 24–48 hours for >95% ee).

- Solvent effects : Polar aprotic solvents (e.g., DMF) often enhance stereoselectivity in fluorinated systems .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Simulate transition states for fluorination or amination reactions using software like Gaussian or ORCA.

- Docking studies : Predict binding affinities to biological targets (e.g., enzymes) via AutoDock Vina.

- Solvent modeling : Include implicit solvent models (e.g., COSMO-RS) to account for solvation effects .

Key Recommendations for Researchers

- Data interpretation : Cross-validate synthetic yields and bioactivity data with orthogonal techniques (e.g., LC-MS for purity, SPR for binding kinetics) .

- Ethical synthesis : Adhere to the 3R principles (Replace, Reduce, Refine) in preclinical studies by prioritizing in silico or in vitro models where feasible .

- Collaborative workflows : Share synthetic protocols and spectral data via platforms like Zenodo or ChemRxiv to address reproducibility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.